molecular formula C9H11F2NO3 B2566033 2-Tert-butyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid CAS No. 1695077-36-1

2-Tert-butyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid

Cat. No. B2566033
CAS RN: 1695077-36-1
M. Wt: 219.188
InChI Key: RZNKYAXXVTULOJ-UHFFFAOYSA-N
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Description

2-Tert-butyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid (DBCO) is a chemical compound that has gained attention in scientific research due to its unique properties. DBCO is a heterocyclic compound that contains both oxygen and nitrogen atoms in its ring structure. It has a molecular formula of C9H12F2NO3 and a molecular weight of 219.19 g/mol.

Scientific Research Applications

Multicomponent Reactions for Derivative Synthesis

A study demonstrated the use of cerium(III) triflate to catalyze multicomponent reactions involving alkynyl carboxylic acids, tert-butyl isocyanide, and organic azides, leading to the assembly of triazole-oxazole derivatives. These compounds exhibited potential anticancer activities, underscoring the value of such synthetic routes in medicinal chemistry (Cao et al., 2020).

Steric Effects in Acid Structure and Ionization

Research into steric effects and steric inhibition of resonance in carboxylic acids provides a foundation for understanding how structural modifications, such as the introduction of tert-butyl groups, impact acidity and reactivity. This knowledge is crucial for the design of novel compounds with tailored properties (Böhm & Exner, 2001).

Scaffold Development for Biologically Active Compounds

The synthesis of 5-amino-1,2,3-triazole-4-carboxylates via ruthenium-catalyzed cycloaddition offers a pathway to triazole-based scaffolds, which are significant in developing peptidomimetics and HSP90 inhibitors. This demonstrates the compound's utility in generating key intermediates for pharmaceutical research (Ferrini et al., 2015).

Novel Reactions for Functionalized Oxazoles

An innovative approach for synthesizing 2-alkynyl oxazoles from tert-butyl isocyanide and alkynyl carboxylic acids was developed, showcasing a method to obtain functionalized oxazoles with significant biological activity. This research points to the versatility of such compounds in synthesizing bioactive molecules (Cao et al., 2020).

properties

IUPAC Name

2-tert-butyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO3/c1-9(2,3)8-12-4(6(10)11)5(15-8)7(13)14/h6H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNKYAXXVTULOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=C(O1)C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tert-butyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid

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